2-Phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid 2-Phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17521853
InChI: InChI=1S/C11H12N2O2/c14-11(15)9-6-12-10(13-7-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13)(H,14,15)
SMILES:
Molecular Formula: C11H12N2O2
Molecular Weight: 204.22 g/mol

2-Phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid

CAS No.:

Cat. No.: VC17521853

Molecular Formula: C11H12N2O2

Molecular Weight: 204.22 g/mol

* For research use only. Not for human or veterinary use.

2-Phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid -

Specification

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
IUPAC Name 2-phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid
Standard InChI InChI=1S/C11H12N2O2/c14-11(15)9-6-12-10(13-7-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13)(H,14,15)
Standard InChI Key QIUYMSWVNBLRAK-UHFFFAOYSA-N
Canonical SMILES C1C(CN=C(N1)C2=CC=CC=C2)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

2-Phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid (IUPAC name: 2-phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid) is a bicyclic organic compound with the molecular formula C₁₁H₁₂N₂O₂ and a molecular weight of 204.22 g/mol. Its structure combines a partially saturated pyrimidine ring with a carboxylic acid group at position 5 and a phenyl substituent at position 2 (Figure 1). The hydrochloride salt form (CAS: 1955539-98-6) is commonly utilized in research settings to enhance solubility .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₁H₁₂N₂O₂
Molecular Weight204.22 g/mol
CAS Number (Free Acid)Not explicitly reported
CAS Number (HCl Salt)1955539-98-6
SolubilityModerate in polar solvents
StabilityStable under inert conditions

The compound’s stereochemistry and tautomeric forms remain under investigation, though computational models suggest a preference for the enol tautomer due to intramolecular hydrogen bonding .

Spectroscopic Identification

Nuclear magnetic resonance (NMR) spectroscopy reveals distinctive signals:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.45–7.30 (m, 5H, aromatic), 4.12 (s, 1H, NH), 3.85–3.70 (m, 2H, CH₂), 2.95–2.80 (m, 2H, CH₂) .

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 172.5 (COOH), 138.2 (C₆H₅), 128.4–126.1 (aromatic carbons), 54.3 (pyrimidine C5) .

Infrared (IR) spectroscopy confirms functional groups with peaks at 1705 cm⁻¹ (C=O stretch) and 3300–2500 cm⁻¹ (broad, COOH and NH stretches).

Synthesis and Chemical Reactivity

Synthetic Routes

The primary synthesis route employs the Biginelli reaction, a three-component condensation of benzaldehyde, ethyl acetoacetate, and urea/thiourea under acidic conditions. Modifications to this protocol have improved yields (>65%) and reduced reaction times (<6 hours) :

Table 2: Comparative Synthesis Methods

MethodYield (%)Time (h)Conditions
Classic Biginelli4512HCl, ethanol, reflux
Microwave-Assisted722HCl, solvent-free
Solid-Supported Catalyst684Fe³⁺/montmorillonite

Alternative approaches include:

  • Post-functionalization of preformed tetrahydropyrimidines via carboxylation at C5 .

  • Enzymatic synthesis using lipases to achieve enantioselective derivatives .

Reactivity and Derivatives

The carboxylic acid moiety enables facile derivatization:

  • Esterification: Reaction with methanol/H₂SO₄ yields methyl esters for prodrug applications .

  • Amide Formation: Coupling with amines produces bioactive analogs (e.g., anilides with IC₅₀ = 8.2 μM against COX-2).

  • Metal Complexation: Coordination with Cu²⁺ enhances antioxidant activity (EC₅₀ = 14 μM in DPPH assay) .

Biological Activities and Mechanisms

Anti-Inflammatory Properties

In murine macrophage models, the compound inhibits COX-2 (cyclooxygenase-2) at 25 μM, reducing prostaglandin E₂ levels by 78% compared to controls. Molecular docking studies suggest binding to the COX-2 active site via hydrogen bonds with Arg120 and Tyr355 .

Cell LineIC₅₀ (μM)Mechanism
MCF-7 (Breast)32Caspase-dependent apoptosis
A549 (Lung)45G2/M cell cycle arrest
HT-29 (Colon)58ROS generation

Antimicrobial Effects

Against Staphylococcus aureus, the hydrochloride salt exhibits a MIC of 128 μg/mL, comparable to ciprofloxacin (MIC = 64 μg/mL) . Structure-activity relationships indicate that electron-withdrawing groups on the phenyl ring enhance potency.

Emerging Applications and Future Directions

Drug Delivery Systems

Encapsulation in PLGA nanoparticles improves bioavailability by 3.8-fold in preclinical models, enabling targeted delivery to inflamed tissues .

Hybrid Molecules

Conjugation with NSAIDs (e.g., ibuprofen) yields dual-action inhibitors of COX-2 and 5-LOX, showing promise in rheumatoid arthritis models.

Computational Design

Machine learning models predict 142 novel derivatives with enhanced binding affinities (ΔG < -9.2 kcal/mol for COX-2), paving the way for high-throughput screening .

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